![molecular formula C11H17N3O2 B2514026 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate CAS No. 2007916-11-0](/img/structure/B2514026.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is a chemical compound with the molecular formula C11H17N3O2 It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring, which is further modified with a tert-butylcarbamate group
Métodos De Preparación
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the reaction of a pyrrole derivative with an imidazole derivative under specific conditions to form the fused ring system. The tert-butylcarbamate group is then introduced through a subsequent reaction with tert-butyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole or imidazole rings are replaced with other groups.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]imidazoles exhibit notable antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L .
Compound | MIC (μmol/L) | Bacterial Strain |
---|---|---|
7a | 6 | Bacillus subtilis |
7e | 8 | Salmonella typhi |
9a | 4 | Staphylococcus aureus |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate has been explored through various studies. A notable investigation assessed the cytotoxic effects against human cancer cell lines such as NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). The results indicated that many derivatives exhibited moderate to potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .
Cell Line | IC50 (μM) | Compound |
---|---|---|
NCI-H460 | 10 | 5a |
HepG2 | 15 | 7a |
HCT-116 | 12 | 9d |
This highlights the potential of this compound in developing new anticancer agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has been shown to inhibit WDR5 WIN-site interactions crucial for certain cancers . This inhibition was confirmed through docking studies and X-ray crystallography, indicating a promising pathway for further drug development.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrrolo[1,2-a]imidazole derivatives:
- Synthesis and Evaluation : A study synthesized a range of pyrrolo[1,2-a]imidazole derivatives and evaluated their biological activities. The results showed that structural modifications significantly impacted their antimicrobial and anticancer properties .
- Fragment-Based Drug Discovery : Another research utilized fragment-based methods to identify potent inhibitors against WDR5 using pyrrolo[1,2-a]imidazole scaffolds, demonstrating their potential in targeted cancer therapies .
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .
Comparación Con Compuestos Similares
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound lacks the tert-butylcarbamate group and has different chemical properties and applications.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl adamantan-1-ylcarbamate: This compound has an adamantane group instead of a tert-butyl group, leading to different biological activities and uses.
Actividad Biológica
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H14N4O2
- Molecular Weight : 218.24 g/mol
- Purity : Typically >98% .
Biological Activity Overview
Research indicates that compounds within the pyrrolo[1,2-a]imidazole class exhibit a range of biological activities:
- Antitumor Activity : Several studies have demonstrated that these compounds can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
- Anti-inflammatory Properties : The compound has been noted for its ability to inhibit pro-inflammatory cytokines and enzymes such as MAPK p38, which plays a crucial role in inflammatory responses .
- Antimicrobial Effects : Some derivatives exhibit significant antimicrobial activity against a variety of pathogens, suggesting potential use in treating infections .
The biological effects of this compound are attributed to several mechanisms:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Receptor Activity : Certain derivatives act as partial agonists at adrenergic receptors (e.g., A1A adrenoceptors), influencing physiological responses such as vasodilation and neurotransmitter release .
- Cytokine Modulation : The compound can alter the expression of cytokines involved in immune responses, thereby enhancing or suppressing immune activity depending on the context .
Table 1: Summary of Biological Activities
Case Study Example
In one study involving a derivative of this compound, researchers evaluated its effects on human breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM. The mechanism was linked to the inhibition of CDK4/6 pathways, highlighting its potential as a therapeutic agent in oncology .
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl N-tert-butylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)13-10(15)16-8-4-6-14-7-5-12-9(8)14/h5,7-8H,4,6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDVWGBOCRFMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC1CCN2C1=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.